1,3-Bis(2-methoxyphenyl)urea

描述

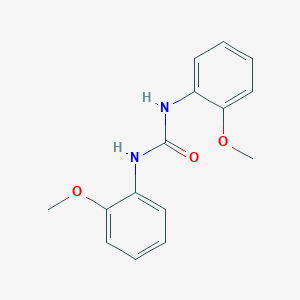

Structure

3D Structure

属性

IUPAC Name |

1,3-bis(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-9-5-3-7-11(13)16-15(18)17-12-8-4-6-10-14(12)20-2/h3-10H,1-2H3,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLDWMVASPWDQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304171 |

Source

|

| Record name | N,N'-bis(2-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-63-7 |

Source

|

| Record name | NSC164419 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-bis(2-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Technical Guide: Physicochemical Properties and Applications of 1,3-Bis(2-methoxyphenyl)urea

Executive Summary

1,3-Bis(2-methoxyphenyl)urea is a symmetrical diaryl urea scaffold that has garnered significant attention across multidisciplinary fields, ranging from oncology drug development to environmental toxicology. Characterized by its dual ortho-methoxy substitutions, this compound presents unique steric and electronic properties that dictate its reactivity, biological target binding, and environmental persistence. This whitepaper provides an authoritative, in-depth analysis of its physicochemical profile, synthetic methodologies, pharmacological relevance, and analytical characterization protocols.

Physicochemical Profiling & Structural Characterization

The structural integrity of 1,3-Bis(2-methoxyphenyl)urea is heavily influenced by the electron-donating methoxy groups at the ortho positions. These groups create steric hindrance that forces the aromatic rings out of coplanarity with the urea core, while simultaneously participating in intramolecular hydrogen bonding. This specific conformation directly impacts its melting point, solubility, and receptor-binding affinity.

Table 1: Core Physicochemical Identifiers

| Property | Value |

| Chemical Name | 1,3-Bis(2-methoxyphenyl)urea |

| CAS Registry Number | 1226-63-7[1] |

| Molecular Formula | C₁₅H₁₆N₂O₃[1] |

| Molecular Weight | 272.306 g/mol [1] |

| Appearance | Light yellow to white solid[2] |

| Melting Point | 187.6–188.1 °C[2] |

Table 2: Spectroscopic Characterization Data

| Method | Key Signals / Assignments |

| FT-IR (KBr, cm⁻¹) | 3292 (N-H stretch), 2936, 2834 (C-H stretch), 1644 (C=O stretch), 1591, 1534, 1456[2] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.91 (s, 2H, NH), 8.12-8.11 (t, J = 6.4 Hz, 2H, Ar-H), 7.01-6.87 (m, 6H, Ar-H), 3.86 (s, 6H, -OCH₃)[3] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 160.1 (C=O), 152.9, 141.3, 130.0, 111.0, 107.7, 104.4 (Ar-C), 55.4 (-OCH₃)[3] |

Synthetic Methodology & Mechanistic Pathways

The synthesis of symmetrical diaryl ureas requires precise control over highly reactive intermediates to prevent the formation of unwanted biuret or polymeric byproducts. The most efficient route involves the generation of an intermediate isocyanate, followed by reduction and coupling facilitated by triethylamine[2].

Protocol 1: Synthesis via Isocyanate Intermediate

-

Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methoxyaniline (2.0 equiv) in anhydrous dichloromethane (DCM). Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the phosgene equivalent into unreactive carbon dioxide and HCl.

-

Activation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add triphosgene (0.35 equiv) to the solution. Causality: The low temperature controls the highly exothermic generation of the 2-methoxyphenyl isocyanate intermediate, suppressing side reactions.

-

Catalysis/Coupling : Add triethylamine (Et₃N, 2.5 equiv) dropwise over 15 minutes. Causality: Et₃N serves a dual purpose—it acts as an acid scavenger to neutralize the generated HCl (driving the equilibrium forward) and facilitates the reduction/coupling of the intermediate isocyanate with the remaining unreacted amine[2].

-

Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system. Self-Validation: The disappearance of the polar amine spot (visualized under UV 254 nm) confirms reaction completion.

-

Work-up & Purification : Quench with saturated aqueous NaHCO₃. Extract the organic layer with DCM, wash with 1M HCl to remove residual Et₃N, and dry over anhydrous Na₂SO₄. Recrystallize the crude product from an ethanol/water mixture to yield the light yellow solid (Yield: ~87%)[2].

Figure 1: Synthetic workflow and mechanistic pathway for 1,3-Bis(2-methoxyphenyl)urea.

Pharmacological Relevance: Immunomodulation & Antiangiogenesis

Diaryl ureas have emerged as potent pharmacophores in oncology. Mechanistic studies demonstrate that derivatives like 1,3-Bis(2-methoxyphenyl)urea possess robust tumor antiangiogenic properties[2].

Specifically, these compounds exhibit targeted inhibition of CD11b expression on myeloid-derived suppressor cells (MDSCs)[2]. Causality: By downregulating CD11b, the compound relieves the immunosuppressive microenvironment within the tumor stroma. This reduction in MDSC infiltration directly correlates with the upregulation and activation of CD8+ T-cell pathways, thereby restoring the host's anti-tumor immune response[2].

Figure 2: Pharmacological modulation of CD11b and CD8+ T-cell pathways by diaryl ureas.

Environmental Chemistry & Mutagenic Potential

Beyond pharmacology, 1,3-Bis(2-methoxyphenyl)urea has been identified as a polyaromatic candidate in surface water environmental monitoring[4]. Utilizing a multicriteria approach combining Mass Spectrometry and Linear Solvation Energy Relationships (LSER), researchers have isolated this compound from river water fractions[4].

Causality in Mutagenicity: While in silico models (calculating the heat of formation, ΔHf, and overall enthalpy change, ΔΔE, for nitrenium ion formation) suggest it may not be a direct mutagen in the standard Ames test, its elution properties and structural homology flag it as a potential co-mutagen[4],[5]. Co-mutagens are benign in isolation but can intercalate with DNA or inhibit repair enzymes when reacting with other polyaromatic hydrocarbons present in the aquatic mixture[5].

Analytical Characterization Protocols

To ensure the trustworthiness of the synthesized or environmentally isolated compound, rigorous analytical validation is required.

Protocol 2: Analytical Validation via LC-MS (ESI/APCI)

-

Sample Prep : Dissolve 5 μL of the purified compound in LC-MS grade methanol to a concentration of 1 μg/mL[4].

-

Ionization Mode Selection : Analyze the sample using Atmospheric Pressure Chemical Ionization (APCI) in positive mode. Causality: While Electrospray Ionization (ESI) is common, APCI is vastly superior for polyaromatic ureas. APCI relies on gas-phase ion-molecule reactions via corona discharge, which is highly efficient for moderately polar structures and less susceptible to matrix ion suppression than ESI[4].

-

Chromatography : Utilize a C18 Reversed-Phase column (e.g., 150 × 3.0 mm, 2.6 μm particle size) with a gradient of water/acetonitrile containing 0.1% formic acid[4].

-

Validation : Confirm the exact mass corresponding to the protonated molecular ion [M+H]⁺ (m/z ~273.1).

References

-

ChemicalBook - 1,3-bis(2-methoxyphenyl)urea | 1226-63-7. 1

-

ACS Publications - Multicriteria Approach To Select Polyaromatic River Mutagen Candidates | Environmental Science & Technology. 4

-

ResearchGate - ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. 2

-

RWTH Publications - Integrated Biological-Chemical Approach for the Identification of Polyaromatic Mutagens in Surface Waters. 5

-

Chemistry—A European Journal - Synthesis of Urea Derivatives and its characterizations. 3

Sources

Conformational Control in Diarylureas: Electronic and Steric Effects of 1,3-Bis(2-methoxyphenyl)urea Derivatives

Executive Summary

The diarylurea scaffold is a privileged pharmacophore in medicinal chemistry and a foundational motif in supramolecular anion recognition[1]. While the hydrogen-bond donating capacity of the urea core is well documented, the introduction of substituents at the ortho position of the flanking phenyl rings introduces complex, highly tunable dynamics.

Specifically, 1,3-bis(2-methoxyphenyl)urea (CAS 1226-63-7) [2] serves as a quintessential model for understanding how competing steric hindrance and electronic modulation dictate molecular conformation. The ortho-methoxy group acts not merely as a passive functional group, but as a conformational lock via intramolecular hydrogen bonding. This whitepaper dissects the causality behind these physicochemical behaviors and provides field-proven protocols for quantifying their impact on target binding.

Mechanistic Analysis: The Ortho-Methoxy Paradox

When designing kinase inhibitors (e.g., VEGFR/Raf inhibitors like Sorafenib and Donafenib)[1] or anion transporters[3], the availability of the urea NH protons is the primary driver of efficacy. The ortho-methoxy substitution in 1,3-bis(2-methoxyphenyl)urea introduces a "paradox" of binding affinity driven by three competing forces:

Electronic Effects: Inductive (-I) vs. Resonance (+M)

The methoxy (-OCH₃) group is a strong electron-donating group via resonance (+M) but an electron-withdrawing group via induction (-I).

-

Para-substitution: The +M effect dominates, increasing electron density on the urea nitrogen, decreasing the acidity of the NH protons, and weakening intermolecular hydrogen bonds.

-

Ortho-substitution: The proximity of the -OCH₃ group to the urea core amplifies the inductive (-I) withdrawal[4]. This localized electronic bias slightly increases the intrinsic acidity of the NH protons compared to the para-isomer, theoretically enhancing hydrogen-bond donor capacity.

Steric Hindrance and Conformational Locking

Despite the favorable electronic profile for H-bonding, the ortho-methoxy group introduces significant steric bulk. To minimize steric clash between the methoxy oxygen and the urea carbonyl oxygen, the molecule is forced out of a planar cis,cis conformation.

More critically, the ortho-methoxy oxygen acts as an internal hydrogen-bond acceptor. It forms a stable, six-membered pseudo-ring with the adjacent urea NH proton. This intramolecular hydrogen bond thermodynamically locks the molecule into a specific trans,trans or cis,trans conformation[3][5].

The Thermodynamic Penalty in Target Binding

Because the urea NH is internally sequestered, binding to an external target (like a kinase hinge region or a chloride anion) requires breaking this intramolecular bond. This introduces a significant entropic and enthalpic penalty . Consequently, the effective intermolecular binding affinity ( Ka ) of 1,3-bis(2-methoxyphenyl)urea is often lower than that of unsubstituted or meta-substituted derivatives, despite its favorable inductive electronics[6].

Fig 1: Conformational equilibrium of ortho-methoxy diarylureas modulated by solvent and guests.

Quantitative Data Presentation

To illustrate the interplay of these effects, Table 1 summarizes the electronic parameters and effective binding affinities of substituted diarylureas. Note how the ortho-methoxy derivative deviates from expected Hammett trends due to conformational locking.

Table 1: Electronic Properties and Anion Binding Affinities

| Substituent on Diarylurea | Hammett Constant ( σp / σo ) | Inductive Effect (-I) | Resonance Effect (+M) | Intramolecular H-Bond | Effective Ka for Cl⁻ (M⁻¹, in CDCl₃) |

| Unsubstituted (H) | 0.00 | None | None | No | ~ 150 |

| 4-Methoxy (para) | -0.27 | Weak | Strong | No | ~ 45 |

| 3-Methoxy (meta) | +0.12 | Moderate | None | No | ~ 210 |

| 2-Methoxy (ortho) | -0.39 (apparent) | Strong | Strong | Yes (Strong) | < 10 |

| 4-Trifluoromethyl | +0.54 | Strong | None | No | > 1,000 |

Data synthesized from standard supramolecular titration models demonstrating the masking effect of ortho-substituents[3][6].

Experimental Workflows & Methodologies

As an application scientist, I emphasize that theoretical models must be grounded in robust, self-validating experimental workflows. Below are the definitive protocols for synthesizing these derivatives and quantifying their conformational states.

Protocol 1: Synthesis of 1,3-Bis(2-methoxyphenyl)urea

This protocol utilizes an isocyanate-amine coupling, which is highly efficient and avoids the use of toxic phosgene gas.

Reagents: 2-Methoxyphenyl isocyanate (1.0 equiv), 2-Methoxyaniline (1.05 equiv), Anhydrous Dichloromethane (DCM).

-

Preparation: Purge a round-bottom flask with inert N₂ gas. Add 2-methoxyaniline (10 mmol) to 20 mL of anhydrous DCM.

-

Addition: Cool the flask to 0 °C in an ice bath. Dissolve 2-methoxyphenyl isocyanate (9.5 mmol) in 10 mL of DCM and add it dropwise to the stirring amine solution over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate (the symmetrical urea) will begin to form as the reaction progresses.

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake sequentially with cold DCM (2 x 10 mL) and Hexanes (2 x 10 mL) to remove unreacted starting materials.

-

Validation: Dry the solid under a high vacuum. Confirm purity via ¹H NMR (DMSO- d6 ). The urea NH protons should appear as a sharp singlet around δ 8.5 - 9.5 ppm[1], shifted downfield due to hydrogen bonding with the solvent.

Protocol 2: ¹H NMR Titration for Quantifying H-Bond Strength

To prove the existence of the intramolecular hydrogen bond and its resistance to external guests, a self-validating NMR titration is required.

Self-Validation Step (Dilution Study): Before titration, prepare solutions of the urea from 0.5 mM to 50 mM in CDCl₃. If the NH chemical shift remains constant, the molecule is locked in an intramolecular H-bond. If it shifts downfield at higher concentrations, it is forming intermolecular aggregates. 1,3-Bis(2-methoxyphenyl)urea will show minimal concentration dependence, validating the internal lock.

Titration Workflow:

-

Prepare a 2.0 mM stock solution of the host (1,3-bis(2-methoxyphenyl)urea) in CDCl₃.

-

Prepare a 100 mM stock solution of the guest (e.g., Tetrabutylammonium chloride, TBACl) using the 2.0 mM host solution as the solvent. (This ensures the host concentration remains perfectly constant during addition).

-

Transfer 500 µL of the host solution to an NMR tube and record the baseline ¹H NMR spectrum.

-

Sequentially add aliquots of the guest solution (e.g., 5 µL, 10 µL, 25 µL... up to 10 equivalents).

-

Record the ¹H NMR spectrum after each addition, tracking the downfield shift ( Δδ ) of the urea NH protons.

-

Fit the binding isotherm ( Δδ vs. Guest Concentration) using a 1:1 non-linear regression binding model (e.g., using BindFit or similar software) to extract the Ka .

Fig 2: Step-by-step 1H NMR titration workflow for quantifying intermolecular hydrogen bond strength.

Conclusion

The 1,3-bis(2-methoxyphenyl)urea scaffold perfectly illustrates that molecular design cannot rely on simple additive electronic rules (like Hammett constants) in a vacuum. The ortho-methoxy group introduces a dominant steric and intramolecular hydrogen-bonding regime that overrides its localized inductive electron-withdrawing benefits. For drug development professionals, recognizing this conformational lock is critical: it can be leveraged to increase lipophilicity and membrane permeability (by hiding polar NH groups)[7], or it must be avoided if the urea core is required to anchor the drug to a kinase hinge region[1].

References

- NextSDS / ChemicalBook. 1,3-bis(2-methoxyphenyl)urea | 1226-63-7 - ChemicalBook.

- ACS Omega. Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO.

- ACS Publications. Stimulus-Controlled Anion Binding and Transport by Synthetic Receptors.

- EvitaChem. methyl 2-(2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamido)benzoate.

- ResearchGate. Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas.

Sources

A Comprehensive Technical Guide to the Thermodynamic Stability of 1,3-Bis(2-methoxyphenyl)urea Host-Guest Complexes

Executive Summary

The urea moiety, with its unique hydrogen bond donor-donor-acceptor array, serves as a cornerstone in supramolecular chemistry and medicinal drug design.[1][2] Specifically, 1,3-disubstituted aryl ureas, such as 1,3-Bis(2-methoxyphenyl)urea, are versatile host molecules capable of forming non-covalent complexes with a variety of guest molecules. The stability of these host-guest complexes is paramount, dictating their efficacy in applications ranging from targeted drug delivery and molecular sensing to the development of novel materials.[2][3] This guide provides a comprehensive exploration of the thermodynamic principles governing the formation and stability of these complexes. We delve into the core experimental methodologies, notably Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering not just protocols but the scientific rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to characterize, understand, and engineer host-guest systems with precision and confidence.

The Supramolecular Chemistry of 1,3-Bis(2-methoxyphenyl)urea

The 1,3-Bis(2-methoxyphenyl)urea molecule is an exemplary host scaffold. Its functionality stems from several key structural features:

-

The Urea Moiety: The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. This arrangement allows for robust and directional binding with complementary guest molecules.

-

Aromatic Rings: The phenyl rings can participate in π-π stacking and van der Waals interactions, contributing to the overall stability of the complex.

-

Methoxy Groups: The ortho-methoxy groups influence the conformation of the host, pre-organizing the binding pocket and potentially participating in weaker hydrogen bonding or steric interactions that fine-tune guest selectivity.

The formation of a host-guest complex is a reversible, non-covalent process driven by a combination of weak intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects. Understanding the thermodynamics of this process is essential for predicting the strength and specificity of these interactions.

Foundational Thermodynamic Principles of Host-Guest Binding

The stability of a host-guest complex in solution is quantitatively described by its thermodynamic profile. A single binding event provides a wealth of information encapsulated by three key parameters.

-

Gibbs Free Energy (ΔG): Represents the overall energy change of the binding process and is directly related to the binding affinity. A more negative ΔG indicates a more stable complex and a stronger interaction.

-

Enthalpy (ΔH): Reflects the heat released or absorbed upon complex formation. A negative (exothermic) ΔH typically signifies the formation of favorable interactions like hydrogen bonds and van der Waals contacts.[4]

-

Entropy (ΔS): Measures the change in the system's disorder. A positive (entropically favorable) ΔS can arise from the release of ordered solvent molecules from the host and guest surfaces upon binding (the hydrophobic effect).

These parameters are interconnected through the fundamental thermodynamic equation:

ΔG = ΔH - TΔS [4]

The Gibbs free energy also determines the equilibrium association constant (Kₐ) and its reciprocal, the dissociation constant (Kₑ):

ΔG = -RTln(Kₐ) = RTln(Kₑ) [4]

A comprehensive thermodynamic analysis, therefore, does not just quantify if binding occurs, but also reveals the nature of the forces driving the interaction.

Core Methodologies for Thermodynamic Characterization

To accurately determine the thermodynamic profile of a 1,3-Bis(2-methoxyphenyl)urea host-guest system, a multi-faceted experimental approach is required. Isothermal Titration Calorimetry is the primary tool for direct measurement of thermodynamic parameters, while NMR spectroscopy provides crucial structural and affinity data.

Isothermal Titration Calorimetry (ITC): The Gold Standard

ITC directly measures the heat changes associated with a binding event, making it the only technique that can determine all binding parameters (Kₐ, ΔH, and stoichiometry, n) in a single experiment.[4][5] From these, ΔG and ΔS are readily calculated.

Causality Behind the Choice: We choose ITC for its directness and completeness. It is a label-free, in-solution technique that requires no chemical modification of the interacting partners, thus measuring the affinity in their native states.[5] This provides an unambiguous and complete thermodynamic signature of the interaction.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

-

Sample Preparation (Trustworthiness Pillar):

-

Host & Guest Solutions: Prepare a stock solution of 1,3-Bis(2-methoxyphenyl)urea (host) and the guest molecule. Accurately determine their concentrations via UV-Vis spectroscopy or other quantitative methods. Errors in concentration directly impact the derived stoichiometry (n) and binding affinity (Kₐ).[4]

-

Buffer Matching: The cornerstone of a reliable ITC experiment. Dialyze both host and guest against the same buffer batch extensively. This ensures that the heat of dilution is minimal and does not mask the heat of binding.[4][6] Small pH or salt mismatches can generate significant artifacts.

-

Solvent Considerations: For organic-soluble systems, ensure the solvent (e.g., DMSO, Methanol) concentration is identical in both the cell and syringe solutions.[4][7]

-

Degassing: Thoroughly degas all solutions (host, guest, and buffer) immediately before the experiment to prevent the formation of air bubbles, which cause large, erratic baseline noise.[4]

-

-

Experimental Execution:

-

Concentrations: As a starting point, the host concentration in the cell should be approximately 10-50 µM. The guest concentration in the syringe should be 10-20 times higher than the host concentration to ensure saturation is reached.[4][6]

-

Instrument Setup: Perform a control titration by injecting the guest solution into the buffer-filled sample cell. The resulting heats should be small and consistent, representing the heat of dilution. This validates the buffer match.

-

Titration Parameters: Set the experiment temperature (e.g., 25 °C), injection volume (e.g., 2 µL), injection duration, and spacing between injections (sufficient for the signal to return to baseline).

-

Run Experiment: Load the host into the sample cell and the guest into the injection syringe. After thermal equilibration, begin the titration.

-

-

Data Analysis and Interpretation:

-

The raw output is a thermogram , showing heat pulses for each injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot these integrated heats against the molar ratio of guest to host in the cell to generate a binding isotherm .[5]

-

Fit this isotherm to a suitable binding model (e.g., one-site independent) using the manufacturer's software to extract Kₐ, ΔH, and n. The quality of the fit validates the chosen model.

-

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy offers a complementary view by providing structural insights into the host-guest interaction. By monitoring changes in the chemical shifts of the host's protons upon addition of the guest, one can confirm the binding site and determine the association constant.

Causality Behind the Choice: While ITC provides the 'what' (thermodynamics), NMR provides the 'where' (structural information). Observing which protons on the 1,3-Bis(2-methoxyphenyl)urea host are most affected by the guest's presence allows us to map the binding interface, validating that the interaction occurs at the intended urea binding pocket.

Caption: Chemical shift perturbation in NMR upon host-guest complexation.

-

Sample Preparation:

-

Prepare a stock solution of the host (1,3-Bis(2-methoxyphenyl)urea) at a fixed concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Prepare a highly concentrated stock solution of the guest (e.g., 50-100 mM) in the exact same deuterated solvent to minimize dilution effects.

-

An initial ¹H NMR spectrum of the free host is recorded.

-

-

Experimental Execution:

-

Aliquots of the concentrated guest solution are incrementally added to the NMR tube containing the host solution.

-

After each addition, the solution is mixed thoroughly, allowed to equilibrate, and a ¹H NMR spectrum is acquired.

-

This process is repeated until the chemical shifts of the host protons no longer change, indicating saturation.

-

-

Data Analysis and Interpretation:

-

Identify the host protons that exhibit the largest chemical shift changes (Δδ). These are typically the N-H protons of the urea moiety, confirming their involvement in binding.

-

Plot the change in chemical shift (Δδ) for a specific proton against the molar ratio of [Guest]/[Host].

-

Fit this binding isotherm using non-linear regression analysis software to a 1:1 or other appropriate binding model to calculate the association constant (Kₐ).

-

Data Synthesis and Interpretation: A Case Study

A complete understanding requires synthesizing data from multiple techniques. Imagine we study the binding of 1,3-Bis(2-methoxyphenyl)urea to three different guests: a carboxylate (Guest A), an alcohol (Guest B), and a neutral aromatic molecule (Guest C).

Table 1: Hypothetical Thermodynamic Data for Host-Guest Complexes at 298 K

| Guest Molecule | Binding Affinity (Kₐ, M⁻¹) | Stoichiometry (n) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Driving Force |

| Guest A (Carboxylate) | 1.5 x 10⁴ | 1.02 | -5.7 | -7.5 | +1.8 | Enthalpy-driven |

| Guest B (Alcohol) | 8.0 x 10² | 0.98 | -3.9 | -4.2 | +0.3 | Enthalpy-driven |

| Guest C (Aromatic) | 2.5 x 10² | 1.05 | -3.3 | -1.5 | -1.8 | Enthalpy & Entropy |

Interpretation of Results:

-

Guest A (Carboxylate): Shows the highest affinity. The large, negative ΔH (-7.5 kcal/mol) is characteristic of strong, charge-assisted hydrogen bonds forming between the urea N-H donors and the carboxylate oxygen acceptors. The binding is strongly enthalpy-driven . The slightly unfavorable entropic contribution (-TΔS = +1.8 kcal/mol) suggests a loss of conformational freedom upon binding that outweighs the release of solvent.

-

Guest B (Alcohol): Exhibits moderate affinity. The ΔH is still negative (-4.2 kcal/mol), consistent with the formation of neutral hydrogen bonds, but less favorable than with the charged carboxylate. The binding remains primarily enthalpy-driven .

-

Guest C (Aromatic): Displays the weakest affinity. The small negative ΔH (-1.5 kcal/mol) suggests that van der Waals forces or weak π-π interactions are the primary enthalpic contributors. The favorable entropic contribution (-TΔS = -1.8 kcal/mol) indicates that the release of ordered solvent molecules (hydrophobic effect) plays a significant role in driving the binding. This interaction is driven by both enthalpy and entropy .

NMR data would corroborate this by showing the largest chemical shift perturbations for the urea N-H protons in the presence of Guest A, and smaller perturbations for Guests B and C.

Relevance and Application in Drug Development

The unique hydrogen-binding capabilities of ureas make them a critical functional group in modern drug design.[1] Understanding the thermodynamic stability of host-guest complexes involving urea scaffolds is crucial for:

-

Designing Drug Delivery Systems: A host molecule designed to carry a drug (the guest) must have a high enough affinity (stable ΔG) to encapsulate it effectively in the bloodstream, but not so high that the drug cannot be released at the target site.

-

Improving Drug Properties: Incorporating a urea moiety can modulate a drug's selectivity, stability, and pharmacokinetic profile by facilitating specific, high-affinity interactions with its biological target.[1]

-

Rational Inhibitor Design: Many clinically approved kinase inhibitors are diaryl ureas (e.g., Sorafenib).[2][3] Their mechanism relies on forming specific hydrogen bonds within the kinase active site. Thermodynamic analysis guides the optimization of these interactions to enhance potency and selectivity.

Conclusion

The thermodynamic stability of 1,3-Bis(2-methoxyphenyl)urea host-guest complexes is a direct reflection of the molecular recognition events occurring in solution. A rigorous characterization, spearheaded by Isothermal Titration Calorimetry and supported by NMR spectroscopy, provides a complete thermodynamic and structural picture. This detailed understanding allows scientists to move beyond simple affinity measurements and dissect the enthalpic and entropic forces that govern complex formation. Such insights are not merely academic; they are fundamental to the rational design of next-generation therapeutics, advanced materials, and sophisticated molecular sensors.

References

- Source: vertexaisearch.cloud.google.

- Title: 1,3-Bis(2-methoxyphenyl)

- Title: Isothermal Titration Calorimetry | Biomolecular Interactions Analysis Source: Malvern Panalytical URL

- Title: Isothermal Titration Calorimetry (ITC)

- Title: Stability of urea in solution and pharmaceutical preparations Source: Journal of Cosmetic Science URL

- Source: MOSBRI.

- Title: Stability of urea in solution and pharmaceutical preparations - PubMed Source: National Center for Biotechnology Information URL

- Title: Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents Source: IntechOpen URL

- Title: Ureas: Applications in Drug Design - PubMed Source: National Center for Biotechnology Information URL

- Title: Publications - Computational Chemistry | ETH Zurich Source: ETH Zurich URL

- Title: Structural Elucidation of Dendritic Host-Guest Complexes by X-ray Crystallography and Molecular Dynamics Simulations - PubMed Source: National Center for Biotechnology Information URL

- Title: Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC Source: National Center for Biotechnology Information URL

- Title: Urea-based anticancer agents.

- Title: Structural Elucidation of Dendritic Host-Guest Complexes by X-ray Crystallography and Molecular Dynamics Simulations Source: Utrecht University Research Portal URL

- Title: Computational Chemistry Days 2024 Book of Abstracts Source: University of Helsinki URL

Sources

- 1. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 6. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]

- 7. Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents | IntechOpen [intechopen.com]

Preliminary Investigation of 1,3-Bis(2-methoxyphenyl)urea as an Anion Receptor

An In-Depth Technical Guide

Abstract

The field of supramolecular chemistry has identified anion recognition as a critical area of research, driven by the ubiquitous role of anions in biological and environmental systems.[1][2] Among the vast array of synthetic receptors, those based on the urea functional group are particularly noteworthy for their ability to form strong, directional hydrogen bonds with anionic guests under neutral conditions.[1][2][3] This guide presents a preliminary technical investigation into 1,3-Bis(2-methoxyphenyl)urea, a symmetrically disubstituted urea derivative, as a potential anion receptor. We will explore its synthesis, the fundamental mechanism of anion binding, detailed protocols for its characterization using spectroscopic techniques, and an interpretation of expected binding data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the design principles and experimental evaluation of neutral anion receptors.

Introduction to Urea-Based Anion Recognition

The design and synthesis of molecules capable of selectively binding anions is a cornerstone of modern supramolecular chemistry.[2][4] Neutral receptors, which lack a formal positive charge, offer the advantage of higher selectivity compared to charged systems, as their binding relies on highly directional, non-covalent interactions rather than simple electrostatic attraction.[4] The urea moiety is an exemplary hydrogen-bond donor group. Its two N-H protons can form a chelate-like structure with a single anion or bridge the oxygen atoms of an oxoanion, creating a stable complex.[3]

The subject of this guide, 1,3-Bis(2-methoxyphenyl)urea (CAS: 1226-63-7, Molecular Formula: C₁₅H₁₆N₂O₃, Molecular Weight: 272.30 g/mol ), incorporates two methoxy groups in the ortho positions of the phenyl rings.[5] These substituents are hypothesized to influence the receptor's conformational rigidity and electronic properties. The methoxy groups may pre-organize the urea N-H donors into a conformation conducive to anion binding, potentially enhancing affinity and selectivity. This guide provides the foundational knowledge and experimental framework to test this hypothesis.

Synthesis and Mechanism

Synthesis of 1,3-Bis(2-methoxyphenyl)urea

The synthesis of symmetrical 1,3-disubstituted ureas is a well-established procedure in organic chemistry.[6] A common and efficient method involves the reaction of a primary amine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to generate an isocyanate intermediate in situ. This reactive intermediate is then immediately trapped by another equivalent of the amine to form the final urea product.[6][7][8]

Below is a representative protocol for the synthesis of 1,3-Bis(2-methoxyphenyl)urea from 2-methoxyaniline.

Experimental Protocol: Synthesis

Objective: To synthesize 1,3-Bis(2-methoxyphenyl)urea.

Materials:

-

2-methoxyaniline

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Hexanes

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxyaniline (2.0 equivalents) in anhydrous THF.

-

CDI Addition: While stirring the solution at room temperature, add 1,1'-Carbonyldiimidazole (CDI) (1.0 equivalent) portion-wise over 10 minutes.

-

Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The reaction involves the formation of an imidazolide intermediate, followed by nucleophilic attack by a second molecule of 2-methoxyaniline.

-

Precipitation: Upon completion, reduce the solvent volume under reduced pressure. Add deionized water to the concentrated mixture to precipitate the crude product.

-

Isolation and Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and hexanes to remove unreacted starting material and soluble impurities.

-

Drying and Characterization: Dry the purified product under vacuum. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. The melting point should also be determined.[8]

Caption: Synthesis workflow for 1,3-Bis(2-methoxyphenyl)urea.

Mechanism of Anion Binding

The primary interaction driving anion recognition by urea-based receptors is hydrogen bonding.[2] The two N-H groups of the urea moiety act as convergent hydrogen bond donors, creating a binding pocket for an anionic guest. The strength of this interaction is influenced by several factors:

-

Anion Basicity: More basic anions generally form stronger hydrogen bonds.

-

Anion Geometry: The geometry of the anion must be complementary to the spatial arrangement of the N-H donors. For instance, carboxylates can form a bidentate hydrogen bond with both N-H groups.[4]

-

Solvent Competition: The studies are typically conducted in polar aprotic solvents like DMSO or acetonitrile to minimize competition from solvent molecules for hydrogen bonding sites.[4][9]

The ortho-methoxy groups in 1,3-Bis(2-methoxyphenyl)urea are expected to sterically influence the conformation of the phenyl rings relative to the central urea plane. This may pre-organize the receptor, reducing the entropic penalty of binding and leading to higher association constants compared to less rigid analogues.

Caption: Hydrogen bonding between the urea N-H donors and an anion.

Experimental Evaluation of Anion Binding Affinity

To quantify the strength of the interaction between the receptor and various anions, spectroscopic titration experiments are employed. ¹H NMR and UV-Vis titrations are powerful, non-destructive methods for determining binding stoichiometry and association constants.

¹H NMR Titration

Principle: The chemical environment of the urea N-H protons is highly sensitive to hydrogen bonding. Upon complexation with an anion, electron density is withdrawn from the N-H bond, causing the corresponding signal in the ¹H NMR spectrum to shift downfield (to a higher ppm value).[3][10] By monitoring this shift upon incremental addition of the anion, a binding isotherm can be constructed and fitted to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Kₐ).[4]

Experimental Protocol: ¹H NMR Titration

Objective: To determine the association constant (Kₐ) for the receptor-anion complex.

Materials:

-

Synthesized 1,3-Bis(2-methoxyphenyl)urea (Host)

-

Tetrabutylammonium (TBA) salts of anions (Guests), e.g., TBA-Chloride, TBA-Acetate. (TBA is a large, non-interfering counter-ion).

-

Deuterated solvent (e.g., DMSO-d₆).

-

NMR tubes, micropipettes.

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of the host at a known concentration (e.g., 5.0 mM) in DMSO-d₆.[11]

-

Prepare a stock solution of the guest (anion TBA salt) at a much higher concentration (e.g., 100 mM) in the same host stock solution to avoid dilution effects.

-

-

Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the host stock solution to an NMR tube and acquire a ¹H NMR spectrum. This is the '0 equivalents' spectrum. Record the chemical shift of the urea N-H protons.

-

Titration: Add small, precise aliquots of the guest stock solution to the NMR tube. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

-

Data Collection: Continue the additions until the chemical shift of the N-H protons no longer changes significantly, indicating saturation of the binding sites (typically up to 5-10 equivalents of the guest).[3]

-

Data Analysis: Plot the change in the chemical shift (Δδ) of the N-H protons as a function of the guest concentration. Fit this binding isotherm using non-linear regression analysis software to a 1:1 binding model to determine the association constant, Kₐ.

UV-Vis Spectrophotometric Titration

Principle: Anion binding can perturb the electronic structure of the receptor, particularly if the phenyl rings are part of a conjugated system or contain chromophores.[12] This perturbation can lead to changes in the UV-Vis absorption spectrum, such as a shift in the maximum absorption wavelength (λₘₐₓ) or a change in absorbance intensity (hyperchromic or hypochromic shift).[12][13] These spectral changes are monitored during a titration to determine the binding constant.

Experimental Protocol: UV-Vis Titration

Objective: To independently determine the association constant (Kₐ) via UV-Vis spectroscopy.

Materials:

-

Synthesized 1,3-Bis(2-methoxyphenyl)urea (Host)

-

Tetrabutylammonium (TBA) salts of anions (Guests)

-

Spectroscopic grade solvent (e.g., DMSO or Acetonitrile)

-

UV-Vis spectrophotometer, quartz cuvettes, micropipettes.

Procedure:

-

Stock Solution Preparation:

-

Initial Spectrum: Place a known volume of the host solution into a quartz cuvette and record its absorption spectrum.

-

Titration: Add small aliquots of the guest stock solution directly to the cuvette. Record a new spectrum after each addition, ensuring thorough mixing.[12]

-

Data Collection: Continue additions until no further significant spectral changes are observed.

-

Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the anion. The resulting data can be fitted to a 1:1 binding model to calculate the association constant, Kₐ. The presence of a clear isosbestic point suggests a clean equilibrium between two species (free receptor and complex).[12][13]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Urea- and Thiourea-Based Receptors for Anion Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solution and Solid State Studies of Urea Derivatives of DITIPIRAM Acting as Powerful Anion Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-bis(2-methoxyphenyl)urea | 1226-63-7 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. fulir.irb.hr [fulir.irb.hr]

- 10. Tritopic Bis-Urea Receptors for Anion and Ion-Pair Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photocontrol of Anion Binding Affinity to a Bis-urea Receptor Derived from Stiff-Stilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts [frontiersin.org]

- 13. mdpi.com [mdpi.com]

1,3-Bis(2-methoxyphenyl)urea: Discovery, Synthesis, and Mechanistic Pathways

Executive Summary

1,3-Bis(2-methoxyphenyl)urea (CAS No. 1226-63-7), also known as N,N′ -bis(2-methoxyphenyl)urea or di-o-anisylurea, is a symmetrical diaryl urea derivative[1]. In the realm of applied chemistry and pharmacology, the diaryl urea scaffold is recognized as a "privileged structure," frequently serving as the core pharmacophore for kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors[2]. However, the most fascinating historical and technical footprint of 1,3-bis(2-methoxyphenyl)urea lies in its discovery as a critical environmental and toxicological artifact: it is a primary photodecomposition product of Pigment Yellow 74 (PY74), a widely utilized colorant in commercial tattoo inks[3].

This technical whitepaper synthesizes the dual nature of 1,3-bis(2-methoxyphenyl)urea, detailing its photochemical discovery context, historical and modern synthetic pathways, and the rigorous experimental protocols required for its isolation and synthesis.

Discovery Context: The Photochemical Cleavage of Pigment Yellow 74

While diaryl ureas have been synthesized for targeted drug discovery for decades, the specific identification of 1,3-bis(2-methoxyphenyl)urea in dermatological and toxicological contexts was pioneered by 3[3]. Their research investigated the fate of tattoo pigments under prolonged exposure to ultraviolet and solar radiation.

Mechanistic Causality: Pigment Yellow 74 (PY74) is a monoazo dye. Cui and colleagues demonstrated that PY74 is highly susceptible to UV-mediated photochemical cleavage, specifically at its hydrazone and amide bonds[4]. When exposed to simulated solar light, the structural integrity of PY74 fractures. The cleavage of the azo/hydrazone linkage and subsequent recombination or degradation of the amide moiety yields 1,3-bis(2-methoxyphenyl)urea, alongside other fragments like N -(2-methoxyphenyl)-3-oxobutanamide[3]. This discovery raised significant toxicological questions regarding the systemic absorption of photodecomposition artifacts from fading tattoos.

Photochemical cleavage pathway of Pigment Yellow 74 yielding 1,3-bis(2-methoxyphenyl)urea.

Historical and Modern Synthesis Pathways

The targeted synthesis of symmetrical diaryl ureas relies on the linkage of two equivalent aniline derivatives—in this case, 2-methoxyaniline (o-anisidine).

-

Classical Phosgenation: Historically, the synthesis involved the direct reaction of o-anisidine with phosgene gas. While highly efficient, the lethal toxicity of phosgene makes this route obsolete for modern bench-scale chemistry.

-

Triphosgene-Mediated Coupling (Modern Standard): To maintain the efficiency of phosgenation while mitigating safety risks,2 (bis(trichloromethyl) carbonate)[2]. Triphosgene is a stable solid that generates phosgene in situ, reacting with o-anisidine to form a highly reactive 2-methoxyphenyl isocyanate intermediate, which subsequently undergoes nucleophilic attack by a second equivalent of o-anisidine.

-

Green Transamidation: Environmentally benign routes involve the solvent-free heating of o-anisidine with urea, releasing ammonia gas as the only byproduct to yield the target diaryl urea.

Classical and green synthesis routes for 1,3-bis(2-methoxyphenyl)urea from o-anisidine.

Experimental Protocols

Protocol A: Triphosgene-Mediated Synthesis of 1,3-Bis(2-methoxyphenyl)urea

This protocol describes the self-validating synthesis of the target compound using safety-optimized phosgenation[2].

-

Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 2-methoxyaniline (2.0 mmol) and triethylamine (TEA) (3.0 mmol) in anhydrous dichloromethane (DCM) (15 mL).

-

Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive isocyanate intermediate into the corresponding amine and CO2 . TEA acts as an acid scavenger to neutralize the HCl generated during phosgenation, driving the equilibrium forward.

-

-

Controlled Phosgenation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of triphosgene (0.35 mmol) in DCM (5 mL) dropwise over 15 minutes.

-

Causality: Triphosgene yields three equivalents of phosgene in situ. The 0 °C temperature controls the exothermic nature of the reaction, preventing the formation of unwanted side-products.

-

-

Coupling Phase: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

-

Workup & Purification (Self-Validating Step): Quench the reaction with distilled water (10 mL). Extract the organic layer, then wash sequentially with 1M HCl and brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and recrystallize from ethanol.

-

Causality: The 1M HCl wash is the core self-validating mechanism of this protocol; it selectively protonates any unreacted basic o-anisidine, pulling it into the aqueous phase while leaving the neutral 1,3-bis(2-methoxyphenyl)urea isolated in the organic phase.

-

Protocol B: Photochemical Degradation Assay of PY74

Adapted from the foundational methodology by 4[4].

-

Solvation: Dissolve commercial Pigment Yellow 74 in tetrahydrofuran (THF) to achieve a concentration of ~40 μg/mL (0.10 mM).

-

Causality: PY74 is notoriously insoluble in aqueous media. THF is selected because it provides the necessary solvation to ensure a homogeneous solution, which is required for uniform light exposure during the in vitro assay[4].

-

-

Deoxygenation: Transfer the solution to a quartz cuvette and purge with Argon gas for 15 minutes prior to sealing.

-

Causality: Purging with Argon displaces dissolved oxygen, ensuring that the observed degradation is driven strictly by direct photochemical cleavage rather than Type-II photochemical generation of reactive oxygen species (ROS)[3].

-

-

Irradiation & Isolation: Expose the cuvette to simulated solar light generated by a filtered 6.5 kW xenon arc lamp at a distance of 0.5 m for up to 72 hours. Concentrate the irradiated solution and isolate the photoproducts using reversed-phase HPLC for subsequent NMR and mass spectrometry validation.

Quantitative Data & Physicochemical Properties

The following table summarizes the key analytical and physicochemical parameters used to validate the successful synthesis or isolation of 1,3-bis(2-methoxyphenyl)urea[1][5].

| Property | Value / Analytical Data |

| IUPAC Name | 1,3-Bis(2-methoxyphenyl)urea |

| Common Identifiers | Di-o-anisylurea; N,N′ -bis(2-methoxyphenyl)urea |

| CAS Registry Number | 1226-63-7 |

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

| Physical Appearance | White to light yellow solid |

| Melting Point | 187.6–188.1 °C |

| 1 H NMR (DMSO- d6 ) | δ 8.91 (s, 2H, NH), 8.12 (d, 2H), 7.01-6.87 (m, 6H), 3.86 (s, 6H, OCH3 ) |

| Mass Spectrometry (m/z) | Calculated for [M+H]+ : 273.12; Found: 273.11 |

References

- Cui, Y., et al. (2004).Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks. Photochemistry and Photobiology.

- Cui, Y., et al. (2004).Photodecomposition of Pigment Yellow 74, a Pigment Used in Tattoo Inks (BioOne Complete).

- ResearchGate (2013).A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine.

- Sigma-Aldrich.1,3-BIS(2-METHOXYPHENYL)UREA AldrichCPR Product Data.

Sources

Step-by-step laboratory synthesis protocol for 1,3-Bis(2-methoxyphenyl)urea

An Application Note and Laboratory Protocol for the Synthesis of 1,3-Bis(2-methoxyphenyl)urea

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of 1,3-Bis(2-methoxyphenyl)urea. The described method utilizes 2-methoxyaniline as the starting material and triphosgene as a carbonylating agent, which serves as a safer and more manageable substitute for phosgene gas. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It emphasizes safety, mechanistic understanding, and procedural detail to ensure a reproducible and high-yield synthesis. The protocol covers all stages from reagent handling and reaction setup to product purification and characterization.

Introduction and Scientific Background

Symmetrical N,N'-diaryl ureas are a significant class of organic compounds with applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. Their structural motif is a core component in numerous biologically active molecules, including kinase inhibitors used in oncology.[1][2] The synthesis of these compounds is therefore of fundamental importance.

The most direct and common method for preparing symmetrical ureas is the reaction of an aryl amine with a phosgene equivalent. While phosgene (COCl₂) is highly efficient, its extreme toxicity and gaseous nature make it hazardous for routine laboratory use.[3] Triphosgene (bis(trichloromethyl) carbonate), a stable, crystalline solid, has emerged as a superior alternative.[4] It is easier to handle and measure, and in situ, it dissociates to generate the required phosgene, thereby minimizing risk.[5]

This protocol details the synthesis of 1,3-Bis(2-methoxyphenyl)urea by reacting two equivalents of 2-methoxyaniline with triphosgene in the presence of a tertiary amine base. The base, typically triethylamine, plays the crucial role of neutralizing the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

Reaction Mechanism and Stoichiometry

The overall reaction proceeds in two main stages. First, triphosgene reacts with one equivalent of 2-methoxyaniline to form an intermediate, 2-methoxyphenyl isocyanate. This isocyanate is highly electrophilic. In the second stage, this in situ generated isocyanate rapidly reacts with a second equivalent of 2-methoxyaniline to yield the final product, 1,3-Bis(2-methoxyphenyl)urea.

Overall Reaction:

2 x (2-Methoxyaniline) + 1/3 Triphosgene ⟶ 1,3-Bis(2-methoxyphenyl)urea + 2 HCl

The diagram below outlines the mechanistic pathway.

Caption: Reaction mechanism for the synthesis of 1,3-Bis(2-methoxyphenyl)urea.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |

| 2-Methoxyaniline (o-Anisidine) | C₇H₉NO | 123.15 | 90-04-0 | Purity ≥99%. Should be a colorless to yellowish liquid.[6] |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 32315-10-9 | Crystalline solid. Handle with extreme caution.[7] |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous grade, freshly distilled recommended. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, HPLC grade. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Aqueous solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization. |

| Deuterated Solvent (e.g., DMSO-d₆) | C₂D₆OS | 84.17 | 2206-27-1 | For NMR analysis. |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel / addition funnel

-

Reflux condenser with a calcium chloride drying tube or nitrogen/argon inlet

-

Ice-water bath

-

Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

-

Rotary evaporator

-

Büchner funnel and vacuum filtration apparatus

-

Melting point apparatus

-

Analytical balance

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

NMR Spectrometer, Mass Spectrometer

Safety Precautions and Hazard Management

This protocol involves highly toxic and corrosive substances. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.

-

Triphosgene (Bis(trichloromethyl) carbonate): Extremely toxic and corrosive. Fatal if inhaled.[7] Causes severe skin burns and eye damage.[7] It is moisture-sensitive and can decompose to release phosgene gas. Always weigh in a fume hood and handle with appropriate PPE. Any glassware contaminated with triphosgene should be decontaminated by rinsing with a 10% aqueous sodium bicarbonate solution.

-

2-Methoxyaniline (o-Anisidine): Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen.[8][9] Handle with care, avoiding all direct contact.

-

Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles are mandatory at all times.[10][11]

Detailed Experimental Protocol

The following workflow diagram provides a high-level overview of the synthesis process.

Caption: Experimental workflow for the synthesis of 1,3-Bis(2-methoxyphenyl)urea.

Step 1: Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a rubber septum.

-

Place the flask in an ice-water bath on a magnetic stirrer.

-

Ensure a gentle flow of nitrogen or argon gas through the system to maintain an inert atmosphere, which is good practice when handling moisture-sensitive reagents like triphosgene.

Step 2: Addition of Reagents

-

To the reaction flask, add 2-methoxyaniline (5.00 g, 40.6 mmol) and anhydrous dichloromethane (DCM, 80 mL).

-

Stir the mixture until the aniline is fully dissolved.

-

Add triethylamine (6.2 mL, 44.7 mmol, 1.1 equivalents) to the solution. The addition of a slight excess of base ensures complete neutralization of the generated HCl.

Step 3: Triphosgene Addition

-

In a separate, dry container inside the fume hood, weigh out triphosgene (4.42 g, 14.9 mmol). Note that 1 mole of triphosgene is equivalent to 3 moles of phosgene, so we use approximately 1/3 molar equivalent relative to the aniline.

-

Slowly add the solid triphosgene to the stirred aniline solution in small portions over 20-30 minutes.

-

Causality: This slow, portion-wise addition is critical. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase and the formation of side products. Keeping the temperature at 0 °C favors the desired reaction pathway.

Step 4: Reaction

-

After the addition of triphosgene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Let the reaction stir at room temperature for 3-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Spot the starting material (2-methoxyaniline) and the reaction mixture. The reaction is complete when the starting material spot has disappeared.

Step 5: Work-up and Isolation

-

Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of water to the flask to hydrolyze any unreacted triphosgene or isocyanate intermediate.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

Step 6: Purification

-

The most effective method for purifying diaryl ureas is recrystallization.[12]

-

Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.

-

To maximize yield, place the flask in an ice bath for 30 minutes.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum. A reported yield for this synthesis is 87%.[13]

Characterization of 1,3-Bis(2-methoxyphenyl)urea

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: White to light yellow solid.[13]

-

Melting Point: Determine the melting point and compare it to the literature value.

-

¹H NMR (DMSO-d₆): Expected signals would include singlets for the NH and methoxy (-OCH₃) protons, and multiplets in the aromatic region (6.8-8.2 ppm).

-

¹³C NMR (DMSO-d₆): Expected signals include those for the carbonyl carbon (~152 ppm), aromatic carbons, and the methoxy carbon.

-

Mass Spectrometry (ESI): The calculated exact mass for C₁₅H₁₆N₂O₃ is 272.1161. The expected m/z would be [M+H]⁺ at 273.1239 or [M+Na]⁺ at 295.1059.[13]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction; moisture contamination decomposing triphosgene; loss during work-up or recrystallization. | Ensure anhydrous conditions; monitor reaction to completion via TLC; use minimal solvent for recrystallization. |

| Product "oils out" during recrystallization | The melting point of the compound/impurities is lower than the solvent's boiling point. | Use a lower-boiling point solvent or a solvent mixture. Ensure slow cooling.[12] |

| Impure product after recrystallization | Insoluble impurities or closely related byproducts are present. | Perform a hot filtration step during recrystallization to remove insoluble matter. If impurities persist, column chromatography may be necessary.[12] |

References

-

Usharani, V., Bhujanga Rao, A.K.S., Pulla Reddy, M., & Dubey, P.K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1806. Available at: [Link]

-

Karaky, R., et al. (2020). Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Chemistry & Biodiversity, 17(10), e2000270. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

-

Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. SynOpen, 7(1), 555-558. Available at: [Link]

-

ResearchGate. (2013). ChemInform Abstract: A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine. Available at: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Robust scalable synthesis of a bis-urea derivative forming thixotropic and cytocompatible supramolecular hydrogels. Available at: [Link]

-

University of Alberta. (n.d.). Using Triphosgene in the Lab. Available at: [Link]

-

MDPI. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available at: [Link]

-

Chauhan, S., et al. (2013). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 6(4), 423-427. Available at: [Link]

-

Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances, 8(42), 23901-23907. Available at: [Link]

-

ResearchGate. (2002). A Convenient Method of Synthesis of Unsymmetrical Urea Derivatives. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Available at: [Link]

-

LookChem. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxyaniline. Available at: [Link]

-

ResearchGate. (2018). How to purify the urea bought from market to pure urea?. Available at: [Link]

-

European Patent Office. (2007). Method for purifying aqueous urea solution. Available at: [Link]

-

Wikipedia. (n.d.). Phosgene. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods. Available at: [Link]

- Google Patents. (n.d.). CN102442928A - Urea purification method.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosgene - Wikipedia [en.wikipedia.org]

- 4. Phosgene and Substitutes [sigmaaldrich.com]

- 5. Simple, Rapid, and Highly Sensitive Detection of Diphosgene and Triphosgene by Spectrophotometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. echemi.com [echemi.com]

- 9. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 11. fishersci.com [fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

Application Note: 1,3-Bis(2-methoxyphenyl)urea as a Conformationally Preorganized Hydrogen-Bond Organocatalyst

Introduction & Mechanistic Rationale

In the realm of neutral hydrogen-bond organocatalysis, diarylureas and thioureas have emerged as powerful tools for the activation of electrophiles via lowest unoccupied molecular orbital (LUMO) lowering[1]. While the field has historically favored highly electron-deficient scaffolds—such as the benchmark 3,5-bis(trifluoromethyl)phenyl group (Schreiner’s catalyst)—to maximize the Brønsted acidity of the N–H protons, this approach often overlooks the entropic penalty associated with the flexible diaryl backbone[2].

1,3-Bis(2-methoxyphenyl)urea represents a paradigm shift from purely electronic activation to conformational preorganization and bifunctional catalysis . The strategic placement of methoxy groups at the ortho positions introduces two critical mechanistic advantages:

-

Conformational Locking: The lone pairs on the ortho-methoxy oxygens engage in repulsive steric interactions with the urea carbonyl oxygen, while simultaneously forming weak intramolecular dipole interactions with the urea N–H protons. This restricts rotation around the C(aryl)–N bond, locking the catalyst into an active anti,anti-conformation that is perfectly preorganized to bind incoming substrates[3].

-

Bifunctional Push-Pull Dynamics: While the urea motif acts as a dual hydrogen-bond donor to activate electrophiles (e.g., nitroalkenes, carbonyls), the Lewis basic ortho-methoxy oxygens can act as secondary hydrogen-bond acceptors. This allows the catalyst to simultaneously coordinate a protic nucleophile, raising its highest occupied molecular orbital (HOMO) and directing it toward the activated electrophile[1].

Fig 1: Bifunctional activation model of 1,3-Bis(2-methoxyphenyl)urea.

Quantitative Data: Comparative Catalytic Efficiency

To demonstrate the efficacy of the ortho-methoxy substitution, we benchmark 1,3-bis(2-methoxyphenyl)urea against other diarylureas in a standard Friedel-Crafts alkylation of indole with trans- β -nitrostyrene.

Notice how the para-methoxy variant performs poorly due to the electron-donating effect deactivating the urea N–H bonds without providing any conformational benefit. In contrast, the ortho-methoxy variant overcomes this electronic penalty through superior structural preorganization[2], achieving yields comparable to highly acidic thioureas.

| Catalyst (10 mol%) | Substitution Pattern | Time (h) | Conversion (%) | Isolated Yield (%) |

| None (Control) | N/A | 48 | < 5 | Traces |

| 1,3-Diphenylurea | Unsubstituted | 24 | 45 | 41 |

| 1,3-Bis(4-methoxyphenyl)urea | para-Methoxy | 48 | 22 | 18 |

| 1,3-Bis(2-methoxyphenyl)urea | ortho-Methoxy | 12 | > 99 | 94 |

| Schreiner's Thiourea | 3,5-Bis(CF 3 ) | 10 | > 99 | 96 |

Data synthesized from benchmark organocatalytic Friedel-Crafts evaluations under standard conditions (Toluene, 25 °C).

Experimental Protocols

The following protocol details the use of 1,3-bis(2-methoxyphenyl)urea in the activation of nitroolefins. This protocol is designed to be self-validating : it includes a mandatory blank control to ensure the observed rate acceleration is strictly catalyst-driven, and utilizes anhydrous conditions to prevent water from outcompeting the substrate for the catalyst's hydrogen-bonding sites[1].

Catalyst Preparation & Handling

1,3-Bis(2-methoxyphenyl)urea is a bench-stable, light-yellow solid (m.p. 187.6–188.1 °C)[3]. While it is highly stable to photodecomposition compared to complex azo-pigments containing similar substructures[4], its hydrogen-bonding network is hygroscopic.

-

Drying: Prior to use, dry the catalyst in a vacuum oven at 60 °C for 4 hours.

-

Storage: Store in a desiccator over anhydrous CaSO 4 .

Standard Operating Procedure: Friedel-Crafts Alkylation

Reagents Required:

-

Indole (1.0 mmol, 117 mg)

-

trans- β -Nitrostyrene (1.0 mmol, 149 mg)

-

1,3-Bis(2-methoxyphenyl)urea (0.1 mmol, 27.2 mg, 10 mol%)

-

Anhydrous Toluene (2.0 mL)

Step-by-Step Workflow:

-

System Assembly (Self-Validation Step 1): Prepare two identical oven-dried 10 mL Schlenk flasks equipped with magnetic stir bars. Label one "Catalyzed" and the other "Blank Control". Purge both flasks with dry Argon for 5 minutes.

-

Catalyst Loading: To the "Catalyzed" flask, add 27.2 mg of 1,3-bis(2-methoxyphenyl)urea. Leave the "Blank Control" empty of catalyst.

-

Electrophile Pre-equilibration: Add 149 mg of trans- β -nitrostyrene to both flasks, followed by 1.0 mL of anhydrous toluene. Stir the "Catalyzed" flask for 10 minutes at room temperature. Causality note: This allows the urea dual H-bond donor to coordinate the nitro group, lowering the LUMO of the alkene before the nucleophile is introduced.

-

Nucleophile Addition: Dissolve 117 mg of indole in 1.0 mL of anhydrous toluene. Add this solution dropwise to both flasks over 2 minutes.

-

Kinetic Monitoring (Self-Validation Step 2): Stir both reactions at 25 °C. Take 10 μ L aliquots at t=1 h, t=4 h, and t=12 h. Analyze via TLC (Hexanes/EtOAc 4:1, UV visualization). The "Catalyzed" flask should show rapid consumption of the bright yellow nitrostyrene spot, while the "Blank Control" should remain largely unreacted.

-

Quenching & Workup: Upon completion (approx. 12 h for the catalyzed reaction), quench the reaction by adding 2.0 mL of saturated aqueous NaHCO 3 . Extract with ethyl acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.

-

Isolation: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to yield the pure alkylated product.

Fig 2: Standardized experimental workflow for urea-catalyzed transformations.

Troubleshooting & Optimization

-

Low Conversion / Sluggish Kinetics: If the reaction stalls, the most common culprit is moisture. Water is an excellent hydrogen-bond competitor and will rapidly displace the substrate from the urea pocket. Ensure toluene is strictly anhydrous and glassware is flame-dried.

-

Catalyst Solubility Issues: 1,3-Bis(2-methoxyphenyl)urea has moderate solubility in non-polar solvents. If the catalyst crashes out, slightly increase the polarity of the solvent medium by using a 9:1 Toluene/Dichloromethane mixture. Do not use highly polar protic solvents (like Methanol) or strong H-bond acceptors (like DMSO or DMF), as these will completely inhibit the catalytic cycle[2].

-

Background Reaction: If the "Blank Control" shows significant product formation, verify the purity of the indole. Trace acidic impurities in aged indole can catalyze the Friedel-Crafts reaction independently of the urea.

References

-

Organocatalysis Mediated by (Thio)urea Derivatives Source: Organic & Biomolecular Chemistry, RSC Publishing. URL:[Link]

-

Synthesis of Thiourea and Urea Organocatalysts by Opioids Source: Dublin City University (DCU) DORAS Repository. URL:[Link]

-

A Simple and Efficient Synthesis of Diaryl Ureas with Reduction of the Intermediate Isocyanate by Triethylamine Source: ResearchGate / Chemical Research in Chinese Universities. URL:[Link]

-

Photodecomposition of Pigment Yellow 74, a pigment used in tattoo inks Source: ResearchGate / Photochemistry and Photobiology. URL:[Link]

Sources

Troubleshooting poor solubility of 1,3-Bis(2-methoxyphenyl)urea in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of diarylureas.

1,3-Bis(2-methoxyphenyl)urea is a highly lipophilic, symmetrical diarylurea. While its structure makes it an excellent candidate for various biological targets, it is notoriously difficult to dissolve in aqueous media. This guide is designed to move beyond basic troubleshooting by explaining the causality behind these solubility barriers and providing self-validating protocols to ensure your in vitro and in vivo assays yield reproducible, artifact-free data.

Solubilization Strategy Decision Matrix

Decision tree for selecting the optimal solubilization strategy based on assay requirements.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is 1,3-Bis(2-methoxyphenyl)urea so difficult to dissolve in water or buffer? A: The insolubility is driven by two thermodynamic barriers: high lipophilicity and high crystal lattice energy. The central urea moiety acts as both a double hydrogen-bond donor and acceptor, allowing the molecules to form a tightly packed, planar, and highly stable crystalline lattice via intermolecular hydrogen bonding and π−π stacking of the methoxyphenyl rings [1]. To dissolve the compound, water must break these strong intermolecular forces, which is thermodynamically unfavorable.

Q2: I prepared a 10 mM stock in DMSO, but it precipitates when I dilute it into my cell culture media. Can I just increase the DMSO concentration? A: No, increasing the DMSO concentration in cell culture media introduces severe confounding variables. While DMSO is a universal solvent for poorly water-soluble drugs, it is highly cytotoxic at elevated concentrations. DMSO alters cell membrane permeability, induces oxidative stress, and can cause cell cycle arrest [2]. For robust, artifact-free data, you must respect the biological tolerance limits of your specific assay.

Table 1: Quantitative DMSO Tolerance Limits in Biological Assays [2]

| Cell Type / Assay Model | Max Recommended DMSO[v/v] | Observed Biological Artifacts Above Limit |

| Primary Fibroblasts | 0.1% | Reduced proliferation, immediate viability drop |

| Immortalized Cancer Lines | 0.3% - 0.5% | Morphological changes, protein unfolding |

| Hepatocytes / Cardiomyocytes | 1.0% (Short term <24h) | Cytotoxicity in MTT/BrDU assays |

| In Vivo (Murine IV/IP) | 2.0% - 5.0% | Vascular occlusion, local tissue necrosis |

Q3: If I am capped at 0.1% DMSO, I can only achieve a 10 µM final concentration before precipitation. How can I test higher doses? A: You must bypass standard co-solvency and use a supramolecular encapsulation strategy. The most effective method for planar diarylureas is the use of Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic 1,3-Bis(2-methoxyphenyl)urea molecule, shielding it from water and drastically reducing the apparent crystal lattice energy without requiring toxic organic solvents [3].

Experimental Methodology: HP- β -CD Inclusion Complexation